1-methoxybut-3-en-2-one
Overview
Description
Mechanism of Action
Target of Action
1-Methoxy-3-buten-2-one is a chemical compound that primarily targets the formation of certain organic compounds. It acts as a substrate in various chemical reactions .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, it undergoes a zinc triflate-catalyzed Mukaiyama-Michael reaction with 3-TBSO-substituted vinyldiazoacetate to yield functionalized 3-keto-2-diazoalkanoates .
Biochemical Pathways
The compound affects the synthesis of other organic compounds. It is an important precursor for the synthesis of 1-methoxy-3-trimethylsilyloxy-1,3-butadiene and the Danishefsky diene and its equivalent . It is also widely used as a reactant in the synthesis of hydroisoquinoline derivatives .
Pharmacokinetics
Its physical properties such as boiling point (200 °c) and density (0982 g/mL at 25 °C) can influence its bioavailability .
Result of Action
The result of the action of 1-Methoxy-3-buten-2-one is the formation of new organic compounds. For example, it can yield functionalized 3-keto-2-diazoalkanoates . It also plays a crucial role in the synthesis of hydroisoquinoline derivatives .
Action Environment
The action, efficacy, and stability of 1-Methoxy-3-buten-2-one can be influenced by environmental factors. For instance, its storage temperature is recommended to be 2-8°C , indicating that temperature can affect its stability. Additionally, the presence of other reactants and catalysts in the environment can influence its action and the resulting products .
Biochemical Analysis
Biochemical Properties
1-Methoxy-3-buten-2-one plays a significant role in biochemical reactions. It acts as a substrate and undergoes zinc triflate-catalyzed Mukaiyama-Michael reaction with 3-TBSO-substituted vinyldiazoacetate to yield functionalized 3-keto-2-diazoalkanoates . The enzymes, proteins, and other biomolecules it interacts with are yet to be fully identified.
Cellular Effects
It is known to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1-Methoxy-3-buten-2-one involves its interaction with biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methoxy-3-buten-2-one can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
1-Methoxy-3-buten-2-one is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
It could potentially interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxybut-3-en-2-one can be synthesized through several methods. One common method involves the methylation of acetoin with dimethyl carbonate in a sustainable one-step process. This method improves process mass intensity and atom economy compared to previously published methods .
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of 3-buten-2-one with methanol under acidic conditions. The reaction is typically catalyzed by strong acids such as sulfuric acid or hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxybut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxybut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used as a solvent and intermediate in the production of other chemicals
Comparison with Similar Compounds
3-Methoxybutan-2-one: A bio-based solvent with similar chemical properties.
4-Methoxy-3-buten-2-one: A structural isomer with different reactivity and applications.
1-Methoxy-3-buten-2-one: Another isomer with distinct chemical behavior.
Uniqueness: 1-Methoxybut-3-en-2-one is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its methoxy group and conjugated double bond make it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-methoxybut-3-en-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-5(6)4-7-2/h3H,1,4H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDSKVOHJOFQES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415662 | |
Record name | 1-METHOXY-3-BUTEN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43042-58-6 | |
Record name | 1-METHOXY-3-BUTEN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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